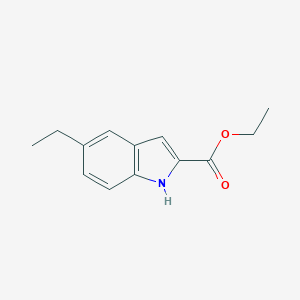

Ethyl 5-ethyl-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAHRSSJFSVBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190537 | |

| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37033-94-6 | |

| Record name | Ethyl 5-ethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37033-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37033-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-ETHYL-2-INDOLECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NWP61DPJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 5-ethyl-1H-indole-2-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details two robust and well-established methods: the Reissert indole synthesis and the Fischer indole synthesis. For each method, this guide presents detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal strategies, each with its own set of advantages depending on the availability of starting materials and desired scale of production.

-

Reissert Indole Synthesis: This method constructs the indole ring from a substituted o-nitrotoluene derivative. It is a reliable route that involves the condensation with diethyl oxalate followed by a reductive cyclization.

-

Fischer Indole Synthesis: A classic and versatile approach, the Fischer synthesis builds the indole nucleus from a substituted phenylhydrazine and a carbonyl compound, in this case, a pyruvate ester.

Reissert Indole Synthesis of this compound

The Reissert synthesis provides a direct route to the indole-2-carboxylate core. The overall transformation begins with the synthesis of the key precursor, 4-ethyl-2-nitrotoluene, followed by condensation and cyclization.

Signaling Pathway for Reissert Indole Synthesis

Caption: Workflow for the Reissert Synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethyl-2-nitroaniline

A detailed procedure for the nitration of 4-ethylaniline is as follows:

-

To 30 mL of acetic anhydride, 6 g of 4-ethylaniline is added dropwise with stirring.

-

The mixture is cooled to 12-13 °C, and 6.3 mL of 70% nitric acid is added dropwise, maintaining the temperature between 10-12 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

The mixture is then poured into ice water, and the oily product is separated.

-

The crude product is hydrolyzed by heating with 15 mL of concentrated hydrochloric acid for one hour.

-

The solution is made alkaline with a dilute aqueous sodium hydroxide solution and extracted with chloroform (3 x 100 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-ethyl-2-nitroaniline.[1]

Step 2: Synthesis of 4-Ethyl-2-nitrotoluene

The conversion of 4-ethyl-2-nitroaniline to 4-ethyl-2-nitrotoluene can be achieved via a Sandmeyer-type reaction. A general procedure involves diazotization of the aniline followed by reduction.

-

4-Ethyl-2-nitroaniline is dissolved in a mixture of ethanol and sulfuric acid.

-

The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

The diazonium salt solution is then slowly added to a solution of a reducing agent, such as hypophosphorous acid or by heating in ethanol, to replace the diazonium group with a hydrogen atom.

-

The reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by distillation or chromatography to yield 4-ethyl-2-nitrotoluene.

Step 3: Condensation of 4-Ethyl-2-nitrotoluene with Diethyl Oxalate

This step forms the key α-keto ester intermediate.[2][3]

-

In a flask equipped with a stirrer and a reflux condenser, prepare a solution of potassium ethoxide in absolute ethanol. Potassium ethoxide has been shown to give better results than sodium ethoxide.[3]

-

To this solution, add an equimolar amount of diethyl oxalate, followed by the dropwise addition of 4-ethyl-2-nitrotoluene.

-

The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete condensation.

-

The resulting product, ethyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoate, can be isolated by pouring the reaction mixture into acidic water and extracting with an organic solvent.

Step 4: Reductive Cyclization to this compound

The final step involves the reduction of the nitro group and subsequent cyclization.[2][3]

-

The crude ethyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoate is dissolved in a suitable solvent, such as acetic acid or ethanol.

-

A reducing agent, such as zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C), is added to the solution.

-

The mixture is stirred at room temperature or gently heated until the reduction of the nitro group and subsequent cyclization to the indole ring is complete.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the reducing agent, and the solvent is evaporated.

-

The residue is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 4-Ethylaniline | 4-Ethyl-2-nitroaniline | Acetic anhydride, Nitric acid, HCl | ~70%[1] |

| 2 | 4-Ethyl-2-nitroaniline | 4-Ethyl-2-nitrotoluene | NaNO₂, H₂SO₄, Reducing agent | Moderate |

| 3 | 4-Ethyl-2-nitrotoluene | Ethyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoate | Diethyl oxalate, Potassium ethoxide | Good |

| 4 | Ethyl 2-(4-ethyl-2-nitrophenyl)-2-oxopropanoate | This compound | Reducing agent (e.g., Zn/AcOH) | Good |

Fischer Indole Synthesis of this compound

The Fischer indole synthesis is a highly versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[4]

Signaling Pathway for Fischer Indole Synthesis

Caption: Workflow for the Fischer Synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethylphenylhydrazine

The synthesis of the required hydrazine can be accomplished from 4-ethylaniline.

-

4-Ethylaniline is diazotized by treating it with sodium nitrite in the presence of hydrochloric acid at 0-5 °C.

-

The resulting diazonium salt solution is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite, followed by acidification.

-

The crude 4-ethylphenylhydrazine hydrochloride can be isolated by filtration and may be used directly in the next step or purified by recrystallization.

Step 2: Fischer Indole Synthesis

The final indole is formed by the acid-catalyzed reaction of 4-ethylphenylhydrazine with ethyl pyruvate.[4][5]

-

4-Ethylphenylhydrazine (or its hydrochloride salt) and an equimolar amount of ethyl pyruvate are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride, is added to the mixture.[4]

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 4-Ethylaniline | 4-Ethylphenylhydrazine | NaNO₂, HCl, Na₂SO₃ | Moderate to Good |

| 2 | 4-Ethylphenylhydrazine | This compound | Ethyl pyruvate, Acid catalyst | Good |

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the final product, this compound. The data is based on known values for similar indole-2-carboxylates and predicted values.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.8 (br s, 1H, NH), 7.5 (s, 1H, H-4), 7.3 (d, 1H, H-7), 7.1 (d, 1H, H-6), 7.0 (s, 1H, H-3), 4.4 (q, 2H, OCH₂CH₃), 2.8 (q, 2H, ArCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), 1.3 (t, 3H, ArCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 162.5 (C=O), 136.5 (C-7a), 135.0 (C-5), 128.0 (C-3a), 127.5 (C-2), 124.0 (C-6), 121.0 (C-4), 110.5 (C-7), 105.0 (C-3), 61.0 (OCH₂CH₃), 29.0 (ArCH₂CH₃), 16.0 (ArCH₂CH₃), 14.5 (OCH₂CH₃) |

| Mass Spectrum (EI) | Predicted m/z (%): 217 (M⁺), 172 (M⁺ - OEt), 144 (M⁺ - CO₂Et) |

| IR (KBr, cm⁻¹) | Predicted ν: 3300-3400 (N-H stretch), 2950-3000 (C-H stretch), 1680-1700 (C=O stretch, ester), 1600-1620 (C=C stretch, aromatic) |

Note: The predicted spectroscopic data is for reference and should be confirmed by experimental analysis.

Conclusion

This technical guide has outlined two effective and well-documented synthetic routes for the preparation of this compound. Both the Reissert and Fischer indole syntheses offer viable pathways, with the choice of method depending on factors such as starting material availability and desired reaction conditions. The detailed experimental protocols and associated data provided herein are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries, enabling the efficient synthesis of this important indole derivative for further research and development.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-ethyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 5-ethyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages data from closely related analogs to present a thorough profile, including its physicochemical characteristics, spectral data, a probable synthetic route, and potential biological activities.

Core Chemical Properties

This compound belongs to the indole class of bicyclic heteroaromatic compounds, which are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The presence of an ethyl group at the 5-position of the indole ring and an ethyl ester at the 2-position influences its steric and electronic properties, which in turn can modulate its biological activity.

Physicochemical Data

Quantitative physicochemical data for this compound and its close analogs are summarized in Table 1 for comparative analysis.

| Property | This compound | Ethyl 5-methyl-1H-indole-2-carboxylate (Analog) | Ethyl 1H-indole-2-carboxylate (Parent Compound) |

| Molecular Formula | C₁₃H₁₅NO₂ | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂ |

| Molecular Weight | 217.26 g/mol | 203.24 g/mol | 189.21 g/mol |

| Melting Point | Data not available | 162-164 °C | 122-125 °C |

| Boiling Point | 368.4 °C at 760 mmHg | 236 °C at 4 mmHg | 324.47 °C (rough estimate) |

| Flash Point | 176.6 °C | 236 °C at 4mm | Not applicable |

| Solubility | Data not available | Soluble in methanol and dichloromethane; Insoluble in water.[1] | Data not available |

| CAS Number | 37033-94-6 | 16382-15-3 | 3770-50-1 |

Synthesis and Experimental Protocols

The synthesis of ethyl 5-substituted-1H-indole-2-carboxylates is often achieved through the Japp-Klingemann reaction, followed by Fischer indole synthesis. This versatile method allows for the introduction of various substituents onto the indole ring.

General Experimental Protocol: Japp-Klingemann/Fischer Indole Synthesis

This protocol describes a generalized procedure for the synthesis of ethyl 5-substituted-1H-indole-2-carboxylates, which is a highly probable route for the synthesis of the title compound.

Step 1: Diazotization of the Aniline

-

A solution of the appropriately substituted aniline (e.g., 4-ethylaniline) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Japp-Klingemann Coupling

-

In a separate flask, ethyl 2-methyl-3-oxobutanoate is dissolved in ethanol, and a solution of potassium hydroxide is added.

-

The solution is cooled to 0-5 °C, and the previously prepared diazonium salt solution is added slowly while maintaining the temperature.

-

The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.

-

The resulting hydrazone is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

Step 3: Fischer Indole Cyclization

-

The crude hydrazone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride) is added.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to Ethyl 5-ethyl-1H-indole-2-carboxylate

CAS Number: 37033-94-6

This technical guide provides a comprehensive overview of Ethyl 5-ethyl-1H-indole-2-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and agrochemical research. This document collates available data on its chemical and physical properties, outlines a general synthetic approach, and discusses its potential biological activities.

Chemical and Physical Properties

This compound is a member of the indole class of compounds, which are known for their diverse biological activities. The presence of the ethyl group at the 5-position and the ethyl ester at the 2-position of the indole scaffold provides a unique molecular framework for further chemical modifications, making it a valuable building block in medicinal chemistry.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 37033-94-6 | N/A |

| Molecular Formula | C₁₃H₁₅NO₂ | N/A |

| Molecular Weight | 217.26 g/mol | N/A |

| Melting Point | 101-107 °C | N/A |

| Boiling Point | 155.7 °C @ 0.4 Torr; 368.4 °C @ 760 mmHg | N/A |

| Density | 1.148 g/cm³ | N/A |

| Refractive Index | 1.597 | N/A |

Synthesis and Experimental Protocols

General Experimental Protocol: Japp-Klingemann/Fischer Indole Synthesis

This synthetic strategy is a two-step process that first involves the formation of a hydrazone, which is then cyclized to form the indole ring.

Step 1: Japp-Klingemann Reaction (Hydrazone Formation)

The Japp-Klingemann reaction utilizes a β-keto-ester and an aryl diazonium salt to form a hydrazone. For the synthesis of the target molecule, the starting materials would be ethyl 2-ethylacetoacetate and the diazonium salt of 4-ethylaniline.

-

Materials: 4-ethylaniline, sodium nitrite, hydrochloric acid, ethyl 2-ethylacetoacetate, sodium acetate, ethanol, water.

-

Procedure:

-

A solution of 4-ethylaniline in aqueous hydrochloric acid is cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution of 4-ethylaniline to form the diazonium salt. The temperature is maintained below 5 °C throughout the addition.

-

In a separate flask, ethyl 2-ethylacetoacetate is dissolved in ethanol, and a solution of sodium acetate in water is added.

-

The freshly prepared diazonium salt solution is then slowly added to the ethyl 2-ethylacetoacetate solution, keeping the temperature below 10 °C.

-

The reaction mixture is stirred for several hours, during which the hydrazone precipitates.

-

The solid hydrazone is collected by filtration, washed with water, and dried.

-

Step 2: Fischer Indole Synthesis (Cyclization)

The formed hydrazone is then cyclized, typically under acidic conditions, to yield the indole ring system.

-

Materials: The hydrazone from Step 1, a suitable acidic catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride), and a high-boiling solvent (e.g., ethanol, acetic acid, or toluene).

-

Procedure:

-

The hydrazone is suspended or dissolved in the chosen solvent.

-

The acidic catalyst is added, and the mixture is heated to reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The precipitated crude product is collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford this compound.

-

Below is a workflow diagram illustrating the general synthetic approach.

Caption: General Synthetic Workflow.

Biological Activity and Potential Applications

Indole derivatives are a prominent class of heterocyclic compounds in drug discovery, known to interact with a wide range of biological targets. While specific biological data for this compound is limited, related 5-substituted indole-2-carboxylates have been investigated for their potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. Inhibition of GSK-3β is therefore a promising therapeutic strategy.

General Experimental Protocol: In Vitro GSK-3β Inhibition Assay (Luminiscence-Based)

To evaluate the inhibitory potential of compounds like this compound against GSK-3β, a common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

-

Materials: Recombinant human GSK-3β enzyme, GSK-3β substrate peptide, ATP, kinase buffer, test compound (dissolved in DMSO), and a commercial ATP detection reagent (e.g., Kinase-Glo®).

-

Procedure:

-

The test compound is serially diluted in kinase buffer to various concentrations.

-

The GSK-3β enzyme is added to the wells of a microplate containing the test compound dilutions and incubated for a short period.

-

The kinase reaction is initiated by adding a mixture of the GSK-3β substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The ATP detection reagent is added to the wells, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

The luminescence is measured using a plate-reading luminometer.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-ethyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of Ethyl 5-ethyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of a plausible synthetic route and predicted spectroscopic data based on established principles and analysis of closely related analogues.

Molecular Structure

This compound possesses a core indole bicyclic system, with an ethyl group substituted at the C5 position of the benzene ring and an ethyl carboxylate group at the C2 position of the pyrrole ring.

Molecular Formula: C₁₃H₁₅NO₂[]

Molecular Weight: 217.26 g/mol []

CAS Number: 37033-94-6[][2]

Below is a diagram of the molecular structure.

Synthesis Protocol: Fischer Indole Synthesis

A reliable method for the synthesis of this compound is the Fischer indole synthesis.[3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.

Experimental Protocol:

Materials:

-

4-Ethylphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid (or other acid catalysts like polyphosphoric acid)

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Hydrazone:

-

In a round-bottom flask, dissolve 4-ethylphenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water.

-

To this solution, add a solution of ethyl pyruvate (1 equivalent) in ethanol.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.

-

-

Indolization (Cyclization):

-

To the hydrazone mixture, slowly add concentrated sulfuric acid (or another suitable acid catalyst) while cooling the flask in an ice bath.

-

After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the parent compound, ethyl indole-2-carboxylate, and other 5-substituted analogues.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.80 | br s | - | 1H | N-H |

| ~7.45 | s | - | 1H | H-4 |

| ~7.25 | d | ~8.4 | 1H | H-7 |

| ~7.10 | d | ~1.2 | 1H | H-3 |

| ~7.05 | dd | ~8.4, 1.6 | 1H | H-6 |

| 4.40 | q | 7.1 | 2H | -OCH₂CH₃ |

| 2.70 | q | 7.6 | 2H | -CH₂CH₃ (at C5) |

| 1.40 | t | 7.1 | 3H | -OCH₂CH₃ |

| 1.25 | t | 7.6 | 3H | -CH₂CH₃ (at C5) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O |

| ~136.0 | C-7a |

| ~135.0 | C-5 |

| ~128.0 | C-2 |

| ~127.5 | C-3a |

| ~124.0 | C-6 |

| ~121.0 | C-4 |

| ~110.5 | C-7 |

| ~106.0 | C-3 |

| ~61.5 | -OCH₂CH₃ |

| ~29.0 | -CH₂CH₃ (at C5) |

| ~16.0 | -CH₂CH₃ (at C5) |

| ~14.5 | -OCH₂CH₃ |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2960 | Medium | C-H Stretch (Aliphatic) |

| ~1690 | Strong | C=O Stretch (Ester) |

| ~1540 | Medium | C=C Stretch (Aromatic) |

| ~1240 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 217 | High | [M]⁺ |

| 172 | Moderate | [M - OCH₂CH₃]⁺ |

| 144 | High | [M - CO₂CH₂CH₃]⁺ |

| 115 | Moderate | [C₈H₅N]⁺ |

Structure Elucidation Logic

The elucidation of the structure of this compound would follow a logical pathway integrating the data from various spectroscopic techniques.

Interpretation of Predicted Data:

-

Mass Spectrometry: The molecular ion peak at m/z 217 would confirm the molecular weight. Fragmentation patterns, such as the loss of the ethoxy group (-45 amu) and the entire ester group (-73 amu), would support the presence of the ethyl carboxylate moiety.

-

IR Spectroscopy: A broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of the indole ring. The strong peak around 1690 cm⁻¹ would indicate the presence of the ester carbonyl group. Aliphatic C-H stretching bands would also be present.

-

¹H NMR Spectroscopy: The downfield singlet for the N-H proton, the characteristic aromatic protons of the indole ring, and the distinct signals for the two ethyl groups (the ethyl ester and the ethyl substituent at C5) would be key identifiers. The coupling patterns of the aromatic protons would help confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The number of signals would correspond to the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (carbonyl, aromatic, and aliphatic).

This comprehensive, albeit predictive, analysis provides a solid framework for the identification and characterization of this compound for researchers in the field. Experimental verification of this data is recommended for definitive structure confirmation.

References

Technical Guide: Spectroscopic Analysis of Ethyl 5-ethyl-1H-indole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed overview of the predicted spectral data for Ethyl 5-ethyl-1H-indole-2-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines generalized experimental protocols for acquiring such data for a solid organic compound.

Introduction

This compound is a derivative of the indole heterocyclic system, a common scaffold in pharmacologically active compounds. A thorough spectroscopic characterization is fundamental for the unambiguous identification and purity assessment of this and related molecules. This guide presents the predicted spectral data for this compound, based on established spectroscopic principles and data from analogous structures. The provided experimental protocols are generalized for the analysis of solid organic compounds.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the chemical structure of this compound and known data from similar compounds. Actual experimental values may vary.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the protons of the ethyl group at the 5-position, the protons of the ethyl ester group, and the N-H proton of the indole ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | br s | 1H | NH -1 |

| ~7.50 | s | 1H | H -4 |

| ~7.29 | d, J ≈ 8.5 Hz | 1H | H -7 |

| ~7.10 | dd, J ≈ 8.5, 1.8 Hz | 1H | H -6 |

| ~7.05 | d, J ≈ 0.9 Hz | 1H | H -3 |

| 4.40 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ |

| 2.75 | q, J ≈ 7.6 Hz | 2H | Ar-CH₂ -CH₃ |

| 1.41 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ |

| 1.29 | t, J ≈ 7.6 Hz | 3H | Ar-CH₂-CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display signals for the carbon atoms of the indole core, the ethyl substituent, and the ethyl ester group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C =O |

| ~135.8 | C -7a |

| ~134.5 | C -5 |

| ~128.0 | C -2 |

| ~126.5 | C -3a |

| ~124.0 | C -6 |

| ~120.0 | C -4 |

| ~110.5 | C -7 |

| ~104.0 | C -3 |

| ~61.5 | -O-CH₂ -CH₃ |

| ~29.0 | Ar-CH₂ -CH₃ |

| ~16.0 | Ar-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations, as well as aromatic and aliphatic C-H stretching and bending vibrations.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1230 | Strong | C-O Stretch (Ester) |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 218.1176 | [M+H]⁺ (Calculated for C₁₃H₁₆NO₂) |

| 217.1103 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for natural abundance ¹³C NMR.

-

Instrument Setup: Follow the same instrument setup as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans and a suitable relaxation delay (e.g., 1-2 seconds) are typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a target organic compound.

Unveiling the Biological Potential of Ethyl 5-ethyl-1H-indole-2-carboxylate: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Biological Significance, Experimental Evaluation, and Therapeutic Promise of the Ethyl 5-ethyl-1H-indole-2-carboxylate Scaffold

Introduction:

This compound is an indole derivative that serves as a versatile scaffold in medicinal chemistry. While direct and extensive biological activity data for this specific ester is not widely published, its core structure, 5-ethyl-1H-indole-2-carboxylic acid, is a key pharmacophore in the development of various therapeutic agents. This technical guide consolidates the available biological data on its closest analogs, details relevant experimental protocols for screening, and explores the potential therapeutic applications of this chemical entity. The primary role of this compound appears to be as a crucial building block in the synthesis of more complex and biologically active molecules.[1] This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological landscape surrounding this promising indole structure.

Quantitative Biological Data

Direct quantitative biological activity data for this compound is limited in publicly available literature. However, a closely related derivative, 5-Ethyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide , has been synthesized from 5-ethyl-1H-indole-2-carboxylic acid and evaluated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2] The activity of this and other related indole-2-carboxamides highlights the therapeutic potential of the 5-ethyl-1H-indole-2-carboxylate core.

| Compound Name | Target Organism/Cell Line | Assay Type | Activity Metric | Value | Reference |

| 5-Ethyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide | Trypanosoma cruzi | Intracellular amastigote assay | pEC50 | 5.4 - 6.2 | [2] |

Experimental Protocols

To facilitate further research and screening of this compound and its derivatives, this section provides detailed methodologies for key experiments relevant to the observed biological activities of the broader indole-2-carboxylate class.

Anti-Trypanosoma cruzi Intracellular Amastigote Assay

This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of Trypanosoma cruzi.

Objective: To quantify the potency of a test compound in inhibiting the proliferation of T. cruzi amastigotes within a host cell line.

Methodology:

-

Cell Culture: Vero cells or other suitable host cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Infection: Host cells are infected with metacyclic trypomastigotes of T. cruzi at a specified multiplicity of infection (MOI).

-

Compound Addition: After an incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound derivatives).

-

Incubation: The plates are incubated for a period sufficient for amastigote replication (typically 48-72 hours).

-

Staining and Imaging: The cells are fixed and stained with a DNA-binding fluorescent dye (e.g., DAPI or Hoechst stain) to visualize both host cell and parasite nuclei. Automated high-content imaging systems are used to capture images.

-

Data Analysis: Image analysis software is used to count the number of intracellular amastigotes per host cell. The percentage of inhibition is calculated relative to untreated controls. The EC50 (or pEC50) is determined by fitting the dose-response data to a suitable sigmoidal model.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

Derivatives of ethyl 2-carboxylate-5-monosubstituted 1H-indole have shown potential as GSK-3β inhibitors.[3][4]

Objective: To measure the in vitro inhibitory activity of a compound against GSK-3β.

Methodology:

-

Assay Principle: A luminescence-based kinase assay is commonly used. This assay measures the amount of ATP remaining in the solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

-

Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate and includes recombinant human GSK-3β, a suitable substrate peptide (e.g., a phosphopeptide), and ATP.

-

Compound Incubation: The test compound at various concentrations is pre-incubated with the GSK-3β enzyme.

-

Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the kinase reaction and measure the remaining ATP via a luciferase-luciferin reaction, which generates a luminescent signal.

-

Data Analysis: The luminescent signal is read using a plate reader. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Antitubercular Activity Assay (Microplate AlamarBlue Assay - MABA)

Indole-2-carboxamides have been investigated for their activity against Mycobacterium tuberculosis.[5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Methodology:

-

Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in a suitable broth medium (e.g., Middlebrook 7H9 with supplements).

-

Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The bacterial suspension is added to each well containing the test compound.

-

Incubation: The plates are incubated for several days until visible growth is observed in the drug-free control wells.

-

AlamarBlue Addition: AlamarBlue (resazurin) solution is added to each well.

-

Readout: After a further incubation period, the color change from blue (no growth) to pink (growth) is observed visually or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change.[5]

Visualizations

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a compound like this compound.

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Potential Signaling Pathway Involvement of Indole Derivatives

While a specific signaling pathway for this compound is not defined, its analogs are known to interact with protein kinases like GSK-3β, which are key components of various signaling cascades.

Caption: A diagram illustrating the inhibitory action of an indole derivative on a protein kinase.

This compound represents a valuable starting point for the development of novel therapeutics. Although direct biological data for this specific molecule is sparse, the demonstrated activities of its close analogs against a range of targets—from protozoan parasites to human protein kinases—underscore the significant potential of this chemical scaffold. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to undertake further investigation and unlock the full therapeutic promise of this compound and its derivatives. Future research should focus on the systematic screening of this compound and its analogs in a variety of biological assays to fully elucidate its activity profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: An In-depth Technical Guide to Indole-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. Among these, indole-2-carboxylate derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current landscape of indole-2-carboxylate derivatives, focusing on their potential therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Applications: A Multi-Faceted Approach

Indole-2-carboxylate derivatives have demonstrated considerable potential across several therapeutic areas, most notably in oncology, virology, and neurology, with emerging applications in infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indole-2-carboxylate derivatives. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] By targeting these kinases, these derivatives can disrupt the cell cycle and induce programmed cell death (apoptosis) in cancer cells.

Furthermore, some derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that play a crucial role in tumor immune evasion. This dual inhibition presents a promising strategy for cancer immunotherapy.

Antiviral Activity

Indole-2-carboxylate derivatives have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and various RNA viruses.[3] A key mechanism of action in the context of HIV is the inhibition of the integrase enzyme, which is essential for the replication of the virus.[4][5][6][7][8][9][10][11] These derivatives, acting as integrase strand transfer inhibitors (INSTIs), effectively block the integration of the viral DNA into the host genome.[4][5][6][7][8][9][10][11]

Broad-spectrum antiviral activity has also been reported, with some compounds showing efficacy against viruses from the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families.[3] The proposed mechanism for this broad activity involves the targeting of host factors that modulate cap-dependent translation.[3]

Antitubercular Activity

Emerging research has highlighted the potential of indole-2-carboxamide derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12][13] These compounds have been shown to target the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.[3][7] This targeted approach offers the potential for selective activity against mycobacteria with minimal off-target effects.[14]

Neuroprotective and Neuromodulatory Activity

Indole-2-carboxylate derivatives have also been investigated for their effects on the central nervous system. Notably, they have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine recognition site.[1][4][15][16] This activity suggests potential applications in neurological conditions associated with excitotoxicity, such as stroke and epilepsy.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activity of indole-2-carboxylate derivatives.

Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives

| Compound | Target | Assay | IC50 / GI50 (µM) | Cell Line(s) | Reference |

| 5d | EGFR | Kinase Inhibition | 0.089 | - | [2] |

| CDK2 | Kinase Inhibition | 0.034 | - | [2] | |

| Proliferation | MTT Assay | 1.15 | MCF-7 | [2] | |

| 5e | EGFR | Kinase Inhibition | 0.093 | - | [2] |

| CDK2 | Kinase Inhibition | 0.013 | - | [2] | |

| Proliferation | MTT Assay | 0.80 | MCF-7 | [2] | |

| 5h | EGFR | Kinase Inhibition | 0.121 | - | [2] |

| CDK2 | Kinase Inhibition | 0.011 | - | [2] | |

| Proliferation | MTT Assay | 1.25 | MCF-7 | [2] | |

| 9o-1 | IDO1 | Enzyme Inhibition | 1.17 | - | |

| TDO | Enzyme Inhibition | 1.55 | - | ||

| Compound 9a | Proliferation | Cytotoxicity Assay | 0.89 | BT12 (AT/RT) | [13] |

| Proliferation | Cytotoxicity Assay | 1.81 | BT16 (AT/RT) | [13] | |

| Compound 6i | Proliferation | MTT Assay | 6.10 | MCF-7 | [5] |

| Compound 6v | Proliferation | MTT Assay | 6.49 | MCF-7 | [5] |

Table 2: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Target | Assay | IC50 (µM) | Virus | Reference |

| 17a | HIV-1 Integrase | Strand Transfer | 3.11 | HIV-1 | [4][5][8][9][11] |

| 1 | HIV-1 Integrase | Strand Transfer | 32.37 | HIV-1 | [5] |

| 20a | HIV-1 Integrase | Strand Transfer | 0.13 | HIV-1 | [7][10] |

| CCG205432 | Viral Replication | Replicon Assay | ~1 | Western Equine Encephalitis Virus | [3] |

Table 3: Antitubercular Activity of Indole-2-Carboxamide Derivatives

| Compound | Target | Assay | MIC (µM) | Strain | Reference |

| 3 | MmpL3 (presumed) | Growth Inhibition | 0.68 | M. tuberculosis H37Rv | [13] |

| 8g | MmpL3 (presumed) | Growth Inhibition | 0.32 | M. tuberculosis H37Rv | |

| 26 | MmpL3 | Growth Inhibition | 0.012 | Drug-sensitive M. tuberculosis | [7] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole-2-carboxylate derivatives are underpinned by their modulation of key cellular signaling pathways.

Cancer-Related Signaling

In cancer, these derivatives primarily interfere with pathways that drive cell proliferation and survival. The inhibition of EGFR and CDK2 disrupts the downstream RAS/RAF/MEK/ERK and cell cycle progression pathways, respectively.

Apoptosis Induction

Many indole-2-carboxamide derivatives induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3.[2][17]

HIV-1 Integrase Inhibition

The mechanism of HIV-1 integrase inhibition involves the indole-2-carboxylic acid moiety chelating with two magnesium ions (Mg²⁺) within the enzyme's active site.[4][6][10] This interaction, along with π-π stacking with the viral DNA, prevents the strand transfer step, a critical process for viral replication.[4][5][6][9][11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of indole-2-carboxylate derivatives.

Synthesis of Indole-2-Carboxamide Derivatives

A common synthetic route for indole-2-carboxamide derivatives is outlined below.

Protocol:

-

Fisher Indole Cyclization: Phenyl hydrazine hydrochloride derivatives are reacted with 2-oxopropanoic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to yield 3-methylindole-2-carboxylates.[2]

-

Hydrolysis: The resulting ester is subjected to alkaline hydrolysis to obtain the corresponding indole-2-carboxylic acid.[2]

-

Amide Coupling: The carboxylic acid is then coupled with an appropriate amine using a coupling reagent like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) to yield the final indole-2-carboxamide derivative.[2]

In Vitro Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[18]

-

Compound Treatment: Cells are treated with various concentrations of the indole-2-carboxylate derivatives for a specified period (e.g., 72 hours).[19]

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[18][20]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[20]

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[20]

These assays determine the ability of the compounds to inhibit the enzymatic activity of specific kinases.

Protocol (General):

-

Reaction Setup: The kinase (e.g., recombinant human EGFR or CDK2), a specific peptide substrate, and ATP are combined in a kinase buffer.[21][22][23][24][25][26]

-

Inhibitor Addition: Serial dilutions of the indole-2-carboxylate derivatives are added to the reaction mixture.[22][24]

-

Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate by the kinase.[22][23][25]

-

Detection: The amount of substrate phosphorylation (or ADP produced) is quantified. This can be done using various methods, such as:

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[23][24]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol (Colorimetric):

-

Cell Lysis: Cells treated with the indole derivatives are lysed to release their cytoplasmic contents.[28][29]

-

Substrate Addition: The cell lysate is incubated with a colorimetric caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[28][29]

-

Cleavage and Detection: Activated caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA), which produces a yellow color.[28]

-

Absorbance Measurement: The absorbance of pNA is measured at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[28][29]

Protocol (Fluorometric):

-

Cell Lysis: Similar to the colorimetric assay, treated cells are lysed.

-

Substrate Addition: The lysate is incubated with a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[6]

-

Cleavage and Detection: Activated caspase-3 cleaves the substrate, releasing the highly fluorescent AMC (7-amino-4-methylcoumarin).[6]

-

Fluorescence Measurement: The fluorescence is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to caspase-3 activity.[6]

Antiviral Assay (HIV-1 Integrase Strand Transfer)

This assay evaluates the ability of compounds to inhibit the strand transfer activity of HIV-1 integrase.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing the HIV-1 integrase enzyme, a labeled donor DNA substrate, and a target DNA.

-

Compound Incubation: The indole-2-carboxylate derivatives are added to the reaction mixture and incubated.

-

Strand Transfer Reaction: The reaction is initiated, allowing the integrase to catalyze the insertion of the donor DNA into the target DNA.

-

Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and detected (e.g., by autoradiography if a radiolabeled substrate is used).

-

Quantification: The amount of strand transfer product is quantified to determine the inhibitory activity of the compounds, and IC50 values are calculated.

Future Directions and Conclusion

Indole-2-carboxylate derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their potential to address significant unmet medical needs in oncology, virology, and beyond. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of their mechanisms of action and the identification of novel molecular targets will undoubtedly open up new avenues for therapeutic intervention. The continued investigation of this remarkable class of molecules holds great promise for the future of medicine.

References

- 1. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-2-carboxamides (I2Cs) Target Mycolic Acid Transport and Offer a Potential Treatment for Mycobacterium abscessus and Mycobacterium tuberculosis Infections | Illinois Institute of Technology [iit.edu]

- 4. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]

- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. mdpi.com [mdpi.com]

- 18. atcc.org [atcc.org]

- 19. benchchem.com [benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. promega.com [promega.com]

- 26. biorxiv.org [biorxiv.org]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Discovery and History of Ethyl 5-ethyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-ethyl-1H-indole-2-carboxylate, a member of the indole-2-carboxylate class of compounds, has potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its synthesis, key chemical properties, and the historical context of its structural class. While specific historical records of its initial discovery are not prominently documented in publicly available literature, its synthesis logically follows from well-established named reactions in heterocyclic chemistry. This guide details the probable synthetic pathways, providing generalized experimental protocols and relevant data for researchers.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 37033-94-6 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][2] |

| Molecular Weight | 217.27 g/mol | [3] |

| Melting Point | 101-107 °C | [3] |

| Appearance | Off-white to yellow crystalline powder | [3] |

Probable Synthetic Pathways

The synthesis of this compound most likely proceeds through a two-step sequence involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. These well-established reactions are standard methods for the preparation of substituted indole-2-carboxylates[4][5][6][7].

Japp-Klingemann Reaction

The initial step involves the reaction of a diazonium salt, derived from 4-ethylaniline, with a β-ketoester, such as ethyl 2-methylacetoacetate. The Japp-Klingemann reaction is a reliable method for the synthesis of α-arylhydrazones of α-keto esters[1][4].

Generalized Experimental Protocol: Japp-Klingemann Reaction

-

Diazotization of 4-ethylaniline: 4-ethylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

-

Coupling Reaction: The cold diazonium salt solution is then slowly added to a cooled, basic solution of ethyl 2-methylacetoacetate. The base (e.g., sodium hydroxide or sodium ethoxide) deprotonates the β-ketoester to form the reactive enolate. The reaction mixture is stirred at low temperature for several hours.

-

Work-up: Upon completion, the reaction mixture is typically acidified to precipitate the hydrazone product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Fischer Indole Synthesis

The arylhydrazone obtained from the Japp-Klingemann reaction is then cyclized under acidic conditions to form the indole ring. The Fischer indole synthesis is a widely used and versatile method for this transformation[5][6].

Generalized Experimental Protocol: Fischer Indole Synthesis

-

Cyclization: The arylhydrazone is dissolved in a suitable solvent, such as ethanol or acetic acid. A strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or gaseous HCl) is added.

-

Heating: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid is collected by filtration, washed, and dried. Purification is generally achieved by column chromatography on silica gel or recrystallization to yield pure this compound.

Biological and Medicinal Context

While specific biological activity or signaling pathway modulation for this compound is not extensively reported, the broader class of indole-2-carboxylates and their derivatives (such as carboxamides) are known to exhibit a wide range of pharmacological activities. These include, but are not limited to, antiviral, anticancer, and anti-inflammatory properties[8][9][10]. This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. The ethyl group at the 5-position can influence the lipophilicity and metabolic stability of derivatives, potentially impacting their pharmacokinetic profiles.

Conclusion

This compound is a synthetically accessible indole derivative. Although its specific discovery and history are not well-documented, its synthesis logically follows from the foundational Japp-Klingemann and Fischer indole synthesis reactions. The provided generalized protocols offer a roadmap for its preparation in a laboratory setting. The compound holds potential as an intermediate in the development of new pharmaceuticals, warranting further investigation into its own biological properties and its utility in the synthesis of more complex, biologically active molecules. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related indole-2-carboxylate derivatives.

References

- 1. Japp klingemann reaction | PPTX [slideshare.net]

- 2. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. organicreactions.org [organicreactions.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. 37033-94-6|this compound|BLD Pharm [bldpharm.com]

- 10. This compound [myskinrecipes.com]

An In-depth Technical Guide to Ethyl 5-ethyl-1H-indole-2-carboxylate and its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-ethyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a core structure in numerous natural products and pharmacologically active molecules. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their synthesis, physicochemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

The core structure of the topic compound is an indole ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an ethyl group. The general structure of its analogs involves modifications at various positions of the indole ring, most commonly at the 1 (N-H), 3, 5, and 6-positions.

Table 1: Physicochemical Properties of this compound and Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| This compound | 37033-94-6 | C₁₃H₁₅NO₂ | 217.26 | Not widely reported | - |

| Ethyl 1H-indole-2-carboxylate | 3770-50-1 | C₁₁H₁₁NO₂ | 189.21 | 122-125[1] | - |

| Ethyl 5-amino-1H-indole-2-carboxylate | 71086-99-2 | C₁₁H₁₂N₂O₂ | 204.22 | Not widely reported | 2.5[2] |

| Ethyl 5-bromo-1H-indole-2-carboxylate | 16732-70-0 | C₁₁H₁₀BrNO₂ | 268.11 | 163-167 | - |

| Ethyl 5-chloro-1H-indole-2-carboxylate | 4792-67-0 | C₁₁H₁₀ClNO₂ | 223.65 | Not widely reported | 3.8[3] |

| Ethyl 5-methyl-1H-indole-2-carboxylate | 16382-15-3 | C₁₂H₁₃NO₂ | 203.24 | 162-164[4] | - |

| Ethyl 5-nitro-1H-indole-2-carboxylate | 16732-57-0 | C₁₁H₁₀N₂O₄ | 234.21 | Not widely reported | - |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several established synthetic routes for indole formation. The most common methods include the Fischer indole synthesis and the Japp-Klingemann reaction.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 5-substituted indole-2-carboxylates.

Caption: Generalized synthetic workflow for Ethyl 5-substituted-1H-indole-2-carboxylate analogs.

Detailed Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-substituted-1H-indole-2-carboxylate

This protocol is a generalized procedure based on the well-established Fischer indole synthesis, a common method for preparing indole derivatives.[5]

Materials:

-

Substituted phenylhydrazine hydrochloride (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Ethanol (or other suitable solvent like acetic acid)

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride)

-

Sodium acetate (if starting from hydrochloride salt)

-

Diatomaceous earth (for filtration)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Hydrazone Formation:

-

To a solution of the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.0 eq).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add ethyl pyruvate (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.

-

-

Indolization (Cyclization):

-

To the hydrazone, add the acid catalyst. The choice and amount of catalyst may need optimization depending on the substrate. For example, a mixture of polyphosphoric acid can be used, or a catalytic amount of sulfuric acid in a high-boiling solvent.

-

Heat the reaction mixture to a temperature between 80°C and 140°C. The optimal temperature and reaction time will depend on the specific substrate and catalyst used. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into ice-cold water or a crushed ice/water mixture.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 5-substituted-1H-indole-2-carboxylate.

-

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery programs. Key therapeutic areas include oncology, infectious diseases, and neurological disorders.

Enzyme Inhibition

Many indole-2-carboxylate derivatives have been identified as potent enzyme inhibitors.

Table 2: Enzyme Inhibitory Activity of Ethyl 5-substituted-1H-indole-2-carboxylate Analogs

| Compound/Analog Class | Target Enzyme | IC₅₀ / Activity | Therapeutic Area |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | 1.17 µM (IDO1), 1.55 µM (TDO) for compound 9o-1[6] | Immuno-oncology |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | IC₅₀ = 3.11 µM for compound 17a[7] | Antiviral (HIV) |

| 5-monosubstituted-1H-indole-2-carboxylate derivatives | GSK-3β | Promising inhibitory activity reported[8] | Neurodegenerative diseases, Diabetes |

| Indole-2-carboxamide derivatives | EGFR, CDK2 | GI₅₀ = 0.95 µM (MCF-7) for compound 5e[9] | Oncology |

Receptor Modulation

Indole-2-carboxamide analogs have been extensively studied as allosteric modulators of the cannabinoid CB1 receptor.[10]

Caption: Modulation of CB1 receptor signaling by indole-2-carboxamide allosteric modulators.

Antiproliferative and Cytotoxic Activity

Several indole-2-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[9][11]

Table 3: Antiproliferative Activity of Indole-2-carboxamide Analogs

| Compound | Cell Line | GI₅₀ (µM) |

| 5e | A-549 (Lung) | 0.95[9] |

| 5e | MCF-7 (Breast) | 0.80[9] |

| 5e | Panc-1 (Pancreatic) | 1.00[9] |

| 5d | A-549 (Lung) | 1.10[9] |

Structure-Activity Relationships (SAR)

The biological activity of indole-2-carboxylate analogs is highly dependent on the nature and position of substituents on the indole ring.

-

Position 5: Substitution at the 5-position with various groups (e.g., ethyl, methyl, chloro, bromo, nitro, amino) significantly influences the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

-

Position 3: Introduction of substituents at the 3-position has been shown to be crucial for the activity of some analogs, such as HIV-1 integrase inhibitors where a long branch can interact with a hydrophobic cavity of the enzyme.[7]

-

Position 1 (N-H): Alkylation or acylation at the indole nitrogen can modulate the compound's physicochemical properties and its ability to act as a hydrogen bond donor, which can be critical for target binding.

The following diagram illustrates a general experimental workflow for a structure-activity relationship study.

Caption: Experimental workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of the indole core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The data presented in this guide highlight their potential as starting points for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurology. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References